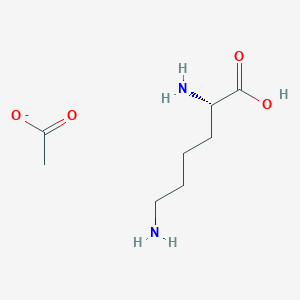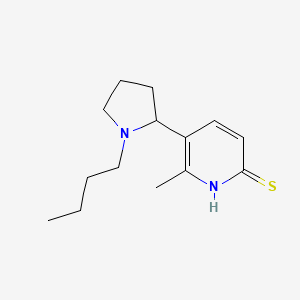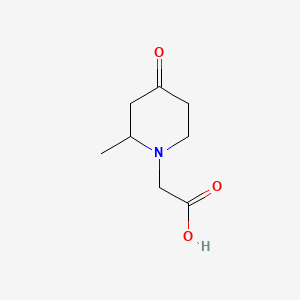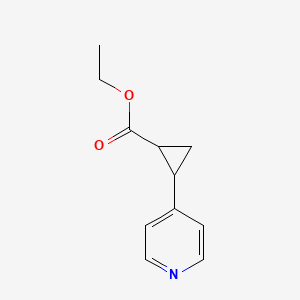
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Hydrolysis: The aldehyde group is hydrolyzed to form the corresponding carboxylic acid using glacial acetic acid.
Reflux: The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The pyrazole ring is known to interact with various enzymes and receptors, which may explain its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid: Another pyrazole derivative with similar structural features.
Uniqueness
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro, methyl, and phenyl group on the pyrazole ring, along with the acetic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-10(7-11(16)17)12(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
XQYRNCQRSOKRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)O)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(Hydroxyiminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid](/img/structure/B11818465.png)


![2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)

![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)


